molecular formula C12H23ClN2O2 B6213686 tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride CAS No. 2731014-75-6

tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride

Cat. No.: B6213686
CAS No.: 2731014-75-6
M. Wt: 262.8
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Description

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The tert-butyl group provides steric protection, which is crucial for the stability of the compound during synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality. The final product is often purified through recrystallization or other purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include substituted diazabicyclo compounds.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Hydrolysis: Carboxylic acids and alcohols are common products.

Scientific Research Applications

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride involves its interaction with molecular targets, primarily through its nitrogen atoms. These interactions can lead to the formation of stable complexes or the alteration of the chemical environment of the target molecules. The pathways involved often include nucleophilic substitution and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
  • 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
  • Tert-butyl 3,6-diazabicyclo[3.2.2]nonane

Uniqueness

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-hydrochloride counterparts. Additionally, the tert-butyl group provides steric protection, making it more resistant to certain chemical reactions.

Properties

CAS No.

2731014-75-6

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

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